molecular formula C13H14O2 B12885450 1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one CAS No. 13463-61-1

1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one

Cat. No.: B12885450
CAS No.: 13463-61-1
M. Wt: 202.25 g/mol
InChI Key: XKDPVQLWXIOLGX-UHFFFAOYSA-N
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Description

1-(2-METHYL-5-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE is a chemical compound with the molecular formula C13H14O2

Preparation Methods

The synthesis of 1-(2-METHYL-5-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-5-phenylfuran with ethanone in the presence of a catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(2-METHYL-5-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-METHYL-5-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-METHYL-5-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-METHYL-5-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE can be compared with other similar compounds, such as:

The uniqueness of 1-(2-METHYL-5-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE lies in its specific substituents and the resulting chemical and biological properties.

Biological Activity

1-(2-Methyl-5-phenyl-4,5-dihydrofuran-3-yl)ethan-1-one, a compound with the molecular formula C13H14O2, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions of suitable precursors under acidic or basic conditions. A common approach involves reacting 2-methyl-5-phenylfuran with ethanone in the presence of a catalyst.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context in which the compound is studied.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of related compounds in cancer cell lines. For instance, derivatives of compounds similar to this compound have shown significant cytotoxicity against chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM. Notably, these compounds demonstrated pro-apoptotic effects in CLL cells with minimal toxicity to healthy cells .

Enzyme Inhibition

Research indicates that certain derivatives exhibit potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. For example, one derivative showed IC50 values of 0.0433 µM for monophenolase activity and 0.28 µM for diphenolase activity, outperforming standard inhibitors like kojic acid . This suggests potential applications in cosmetic formulations for skin lightening.

Study on Anticancer Activity

In a study evaluating various ethanoanthracene compounds, several derivatives were tested against CLL cell lines. The most potent compounds exhibited IC50 values less than 10 µM and induced significant apoptosis (82–95%) in CLL cells at concentrations correlating with their IC50 values. The mechanism was linked to reactive oxygen species (ROS) flux, indicating a potential pathway for therapeutic intervention in cancer treatment .

Tyrosinase Inhibition Study

Another study focused on the synthesis and evaluation of furan derivatives for their tyrosinase inhibitory activity. Among these derivatives, one compound exhibited exceptional inhibition capabilities, suggesting that modifications to the dihydrofuran structure could enhance biological activity against melanin production pathways .

Research Findings Summary

Biological Activity IC50 Values Mechanism
Antiproliferative (CLL)<10 µMApoptosis via ROS
Tyrosinase Inhibition0.0433 µM (monophenolase)Competitive inhibition

Properties

CAS No.

13463-61-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-(5-methyl-2-phenyl-2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C13H14O2/c1-9(14)12-8-13(15-10(12)2)11-6-4-3-5-7-11/h3-7,13H,8H2,1-2H3

InChI Key

XKDPVQLWXIOLGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(O1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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